Introduction: The Significance of the Diazepan-5-one Scaffold
Introduction: The Significance of the Diazepan-5-one Scaffold
An In-depth Technical Guide to 4-Benzyl-1,4-diazepan-5-one: Chemical Properties, Structure, and Synthetic Strategies
The 1,4-diazepan-5-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a seven-membered ring containing two nitrogen atoms, it offers a unique three-dimensional geometry that is distinct from more common five- and six-membered rings. This semi-rigid, conformationally constrained structure is of particular interest in drug design, providing a robust framework for the precise spatial arrangement of various substituents.[1] The introduction of a benzyl group at the N-4 position to form 4-Benzyl-1,4-diazepan-5-one enhances its lipophilicity and provides a key synthetic handle, making it a valuable intermediate for creating libraries of potential therapeutic agents. Derivatives of the broader diazepine and benzodiazepine families have found extensive applications as anticonvulsants, anxiolytics, analgesics, and sedatives, highlighting the therapeutic potential embedded within this structural class.[2][3][4] This guide provides a detailed examination of the chemical properties, structure, and synthetic considerations for 4-Benzyl-1,4-diazepan-5-one, tailored for researchers and professionals in drug development.
Physicochemical and Structural Characterization
The fundamental properties of a molecule are critical to its application in synthesis and drug development. 4-Benzyl-1,4-diazepan-5-one is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential biological interactions. While data for the specific 4-benzyl isomer is less common than its 1-benzyl counterpart, key properties can be consolidated from available sources and structural analogues.
Core Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-Benzyl-1,4-diazepan-5-one | N/A |
| Molecular Formula | C₁₂H₁₆N₂O | [5][6] |
| Molecular Weight | 204.27 g/mol | [5][7] |
| CAS Number | 28955-33-1 (Parent) | Inferred |
| Hydrochloride CAS | 1211513-59-5 | |
| Appearance | Solid | [7] |
| Melting Point | 115-117°C (for 1-benzyl isomer) | [7][8] |
| Boiling Point | 379.8 ± 35.0 °C at 760 mmHg (for 1-benzyl isomer) | [8] |
| InChI Key | DKNOPZCYIDBMNY-UHFFFAOYSA-N (for 1-benzyl isomer) | [7][8] |
Note: Some physical properties listed are for the closely related 1-benzyl-1,4-diazepan-5-one isomer and serve as a close approximation.
Molecular Structure and Conformation
The structure of 4-Benzyl-1,4-diazepan-5-one consists of a central seven-membered diazepine ring, a lactam (cyclic amide) functional group, and a benzyl substituent on the nitrogen atom at position 4. X-ray crystallography studies on the related 1-benzyl isomer reveal that the seven-membered ring adopts a chair-like conformation.[5][9] This conformation minimizes steric strain and positions substituents in pseudo-equatorial or pseudo-axial orientations, which is a critical consideration for receptor binding and biological activity. The benzyl group is a bulky, hydrophobic substituent that will significantly influence the molecule's solubility and interaction with biological targets.
Caption: Chemical structure of 4-Benzyl-1,4-diazepan-5-one.
Synthetic Pathways and Mechanistic Considerations
The synthesis of substituted diazepanones is a critical step in their development as pharmaceutical agents. While multiple routes to the 1,4-diazepine core exist, a common and effective strategy involves the cyclization of linear amino acid derivatives or the ring expansion of smaller heterocyclic systems. For the specific target of 4-Benzyl-1,4-diazepan-5-one, a logical retrosynthetic approach would involve the formation of the lactam ring from a suitably substituted diamine precursor.
Proposed Synthetic Protocol: Reductive Amination and Cyclization
This protocol outlines a plausible and efficient method starting from commercially available materials. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Step 1: Monobenzylation of Ethylenediamine
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Rationale: The initial step requires the selective introduction of a single benzyl group onto ethylenediamine. Using a 1:1 stoichiometry of ethylenediamine to benzyl chloride under controlled conditions favors monosubstitution. A base is used to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve ethylenediamine (2 equivalents) in a suitable solvent like ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloride (1 equivalent) dropwise while stirring vigorously.
-
Add a non-nucleophilic base like triethylamine (1.1 equivalents) to scavenge the generated HCl.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work up the reaction by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and purifying the resulting N-benzylethylenediamine via distillation or chromatography.
-
Step 2: Michael Addition with Ethyl Acrylate
-
Rationale: The remaining primary amine of N-benzylethylenediamine is a good nucleophile for a Michael addition reaction with an α,β-unsaturated ester like ethyl acrylate. This step constructs the carbon backbone required for the final diazepine ring.
-
Procedure:
-
Dissolve N-benzylethylenediamine (1 equivalent) in methanol.
-
Add ethyl acrylate (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 24 hours. The reaction can be monitored by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to yield the crude diester product, which can be used in the next step without further purification.
-
Step 3: Intramolecular Cyclization (Lactamization)
-
Rationale: Heating the linear amino-ester intermediate induces an intramolecular aminolysis reaction. The secondary amine attacks the ester carbonyl, eliminating ethanol and forming the thermodynamically stable seven-membered lactam ring. This is often driven by heat.
-
Procedure:
-
Heat the crude product from Step 2 under vacuum or in a high-boiling solvent like xylene.
-
The cyclization reaction will proceed with the elimination of ethanol.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.
-
Purify the final product, 4-Benzyl-1,4-diazepan-5-one, by recrystallization or column chromatography to yield a solid product.[5]
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Caption: Proposed synthetic workflow for 4-Benzyl-1,4-diazepan-5-one.
Applications in Drug Discovery
The 1,4-diazepan-5-one scaffold is a versatile starting point for generating diverse chemical libraries. The two nitrogen atoms and the carbon backbone offer multiple points for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity.
Scaffold for Library Synthesis
The structure of 4-Benzyl-1,4-diazepan-5-one contains a secondary amine (N-1) and an amide, which can be further functionalized. The N-1 position is particularly amenable to reactions such as acylation, alkylation, and reductive amination. This allows for the rapid generation of a library of analogues where the properties are modulated by the R-group attached at this position. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery.
Caption: Library generation from the core 4-benzyl-1,4-diazepan-5-one scaffold.
Therapeutic Potential
The diazepine nucleus is a well-established pharmacophore with a broad range of biological activities.[4][10]
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Central Nervous System (CNS) Activity: Many benzodiazepines, which feature a fused benzene ring, are potent anxiolytics, sedatives, and anticonvulsants due to their action on GABA-A receptors.[11] While 4-Benzyl-1,4-diazepan-5-one lacks the fused aromatic ring, the core diazepine structure suggests it could serve as a template for novel CNS-active agents.
-
Cardiovascular Agents: A study on related N-substituted benzyl-[12]diazepan derivatives revealed their potential as positive inotropic agents, which increase the force of heart muscle contraction.[13] This points to a potential application in treating heart failure.
-
Enzyme Inhibition: The constrained cyclic structure is ideal for targeting enzyme active sites. The related compound, 1-benzyl-1,4-diazepan-5-one, has been identified as an intermediate for inhibitors of human nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[5][9]
Conclusion
4-Benzyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its well-defined three-dimensional structure, rooted in a chair-like diazepine ring, combined with multiple points for synthetic modification, makes it an attractive scaffold for the development of novel therapeutics. The synthetic pathways are accessible, typically involving the construction and subsequent cyclization of a linear diamine precursor. With established links to CNS, cardiovascular, and enzyme inhibition activities within the broader diazepine class, 4-Benzyl-1,4-diazepan-5-one stands as a promising building block for the discovery of next-generation medicines.
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